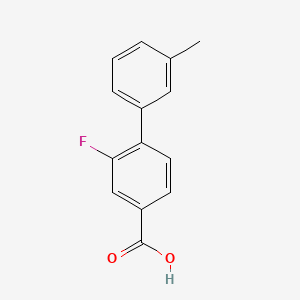

3-Fluoro-4-(3-methylphenyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Fluoro-4-(3-methylphenyl)benzoic acid” is a compound that is used as an intermediate in organic synthesis . It is a white to light yellow crystal powder .

Synthesis Analysis

The synthesis of “3-Fluoro-4-(3-methylphenyl)benzoic acid” involves multiple steps. The compound is synthesized under low temperature conditions . It is also mentioned that 4-fluoro-3-nitrobenzoic acid is converted into benzimidazole bis-heterocycles via intermediacy of benzimidazole linked ortho-chloro amin .Molecular Structure Analysis

The molecular formula of “3-Fluoro-4-(3-methylphenyl)benzoic acid” is C14H11FO2 . The InChI code is 1S/C14H11FO2/c1-9-3-2-4-10(7-9)12-6-5-11(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17) .Physical And Chemical Properties Analysis

The compound is a white to light yellow crystal powder . It has a molecular weight of 230.24 . The density is 1.3±0.1 g/cm3, boiling point is 275.3±20.0 °C at 760 mmHg, and vapour pressure is 0.0±0.6 mmHg at 25°C .科学的研究の応用

Synthesis and Chemical Properties

3-Fluoro-4-(3-methylphenyl)benzoic acid is a compound that plays a critical role in the synthesis of various chemical structures. A practical method for preparing key intermediates like 2-fluoro-4-bromobiphenyl, which is vital for the manufacture of non-steroidal anti-inflammatory materials such as flurbiprofen, has been developed. This process involves bromination and diazotization reactions, highlighting the compound's utility in creating structurally complex molecules for medical applications (Qiu et al., 2009).

Environmental Degradation and Analysis

Research on advanced oxidation processes (AOPs) for degrading recalcitrant compounds like acetaminophen in water bodies has shown that similar fluoroaromatic compounds can lead to the formation of various by-products, emphasizing the need for understanding the environmental fate of fluoroaromatics including 3-Fluoro-4-(3-methylphenyl)benzoic acid (Qutob et al., 2022).

Biological Activity and Applications

The broader family of benzoxaboroles, to which 3-Fluoro-4-(3-methylphenyl)benzoic acid is structurally related, showcases significant biological activity, offering potential applications ranging from antibacterial to antifungal, and antiprotozoal agents. This demonstrates the compound's relevance in the development of new pharmaceuticals (Adamczyk-Woźniak et al., 2009).

Food and Feed Additives

Benzoic acid derivatives, similar to 3-Fluoro-4-(3-methylphenyl)benzoic acid, have been shown to regulate gut functions when used as food and feed additives. This suggests potential health benefits derived from the proper administration of such compounds, further underscoring the importance of chemical research in nutritional sciences (Mao et al., 2019).

Environmental Biodegradability

The degradation of polyfluoroalkyl chemicals in the environment, including substances structurally related to 3-Fluoro-4-(3-methylphenyl)benzoic acid, poses significant ecological concerns. Studies on microbial degradation pathways offer insights into the environmental impact and degradation processes of fluoroaromatic compounds, crucial for assessing their ecological risks and informing regulatory policies (Liu & Mejia Avendaño, 2013).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been used in the preparation of various pharmaceuticals, suggesting potential targets could be related to these applications .

Mode of Action

The mode of action of 3-Fluoro-4-(3-methylphenyl)benzoic acid is primarily through its reactivity centred on the carboxylic group . The fluoride substituent enables nucleophilic aromatic substitution . This compound can undergo various reactions, including Fischer esterification .

特性

IUPAC Name |

3-fluoro-4-(3-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)12-6-5-11(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEMRZDXBYIYDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681408 |

Source

|

| Record name | 2-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261993-08-1 |

Source

|

| Record name | 2-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(Piperidin-4-yl)spiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B581307.png)

![Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B581318.png)

![2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol](/img/structure/B581326.png)